molecular formula C9H12N2OS B2387933 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1342745-80-5

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2387933
CAS No.: 1342745-80-5
M. Wt: 196.27
InChI Key: GAXZMUQHPVOOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The methyl group is introduced at the 4-position of the thiazole ring through alkylation reactions.

    Amide Formation: The prop-2-enamide moiety is introduced via an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide
  • N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butanamide

Uniqueness

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-9(12)11(3)5-8-7(2)10-6-13-8/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXZMUQHPVOOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.